Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

説明

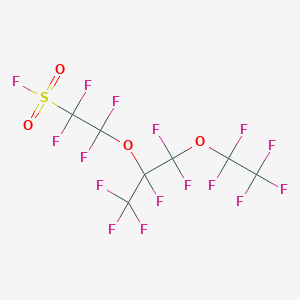

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFSF), also known as PSVE or FS 141 (CAS: 16090-14-5), is a fluorinated ionic monomer with the molecular formula C₇F₁₄O₄S and a molecular weight of 446.11 g/mol . It is a colorless, transparent liquid under standard conditions, with a boiling point of 135°C and a density of 1.7 g/mL at 38°C . Structurally, it features a sulfonyl fluoride (-SO₂F) group attached to a perfluorinated ether backbone, making it highly resistant to thermal and chemical degradation .

PFSF serves as a critical comonomer in synthesizing ion-exchange membranes and fluoropolymers. Its sulfonyl fluoride group can be hydrolyzed to sulfonic acid (-SO₃H), enabling proton conductivity in fuel cell applications . The compound is soluble in polar organic solvents like dimethylformamide and tetrahydrofuran but becomes insoluble in its protonated form .

特性

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXEUQKVBTRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564034 | |

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27744-59-8 | |

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride typically involves the reaction of tetrafluorosultone with hexafluoropropylene oxide. The process begins with the isomerization and addition reactions catalyzed by potassium fluoride in the presence of a solvent such as ethylene glycol dimethyl ether. The intermediate product is then treated with sodium carbonate and additional solvents to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to control the purity of the product, ensuring that impurities such as H-PSVE are minimized to maintain the quality of the final product .

化学反応の分析

Types of Reactions

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Polymerization Reactions: It is used as a monomer in the polymerization process to create fluorinated polymers.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium carbonate, potassium fluoride, and various solvents such as ethylene glycol dimethyl ether .

Major Products Formed

The major products formed from reactions involving this compound are typically fluorinated polymers and surfactants, which are used in various industrial applications .

科学的研究の応用

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is a specialized fluorinated compound that has garnered attention for its diverse applications in scientific research, particularly in organic synthesis and materials science. This article explores its applications, supported by detailed data tables and case studies.

Organic Synthesis

This compound is primarily utilized as a fluorinated alkylating agent. Its applications in organic synthesis include:

- Pharmaceuticals : It serves as an intermediate in the production of fluorinated pharmaceuticals, enhancing the biological activity and stability of drug compounds.

- Agrochemicals : The compound is used in synthesizing fluorinated agrochemicals, improving their efficacy and environmental stability.

Materials Science

The compound plays a critical role in developing advanced materials with unique properties:

- Fluoropolymers : It is a key precursor for various fluoropolymers that exhibit high thermal and chemical stability, making them suitable for demanding applications such as:

| Application Area | Benefits |

|---|---|

| Proton Exchange Membrane Fuel Cells | High chemical stability, improved proton conductivity |

| Fluorinated Polymers | Enhanced thermal stability and mechanical properties |

Environmental Research

Recent studies have investigated the environmental impact and toxicity of perfluoroalkyl substances (PFAS), including this compound. Research utilizing zebrafish models has been conducted to assess developmental toxicity associated with various PFAS compounds . These studies are crucial for understanding the ecological implications of using such chemicals.

Case Study 1: PEMFC Membrane Development

A study explored the incorporation of this compound into polymer electrolyte membranes. The results indicated that crosslinking with this compound significantly improved the mechanical properties of the membranes, reducing volumetric swelling and enhancing durability under operational conditions .

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In a series of experiments aimed at synthesizing novel fluorinated drug candidates, this compound was employed as a key reagent. The resulting compounds demonstrated enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts, highlighting the importance of fluorination in drug development.

作用機序

The mechanism of action of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride involves its ability to undergo nucleophilic substitution reactions. The sulfonyl fluoride group is highly reactive, allowing it to form strong bonds with various nucleophiles. This reactivity is harnessed in the synthesis of fluorinated polymers and surfactants, where the compound acts as a key building block .

類似化合物との比較

Perfluoro[2-(Fluorosulfonylmethyl)-3,7-Dioxa-8-Nonene]Sulfonyl Fluoride (Compound 4)

- Molecular Formula : C₉F₁₈O₆S₂

- Key Properties : Contains dual sulfonyl fluoride groups and an extended perfluorinated ether chain. Synthesized via reaction of intermediate fluorinated esters with KHCO₃ at 200°C .

- Applications : Enhanced reactivity due to multiple sulfonyl fluoride groups, suitable for crosslinked polymer networks.

- Comparison : Higher molecular weight (656 g/mol) and lower volatility compared to PFSF. Its dual functional groups increase crosslinking efficiency but complicate synthesis .

Perfluoro(3-oxa-4-fluorocarbonyl pentane)sulfonyl Fluoride

- Key Properties : Lacks the ether oxygen present in PFSF. Undergoes CFO group loss under UV irradiation, forming coupling products .

- Applications: Limited utility in polymers due to photochemical instability.

- Comparison : Less stable than PFSF under UV light, which primarily polymerizes rather than degrading .

Derivatives and Copolymers

Perfluoro(4-methyl-3,6-dioxaoct-7-ene) Sodium Sulfonate (PSVNa)

- Synthesis : PFSF reacts with NaOH to replace -SO₂F with -SO₃Na, achieving 87% yield .

- Key Properties : Water-soluble anionic surfactant; FTIR confirms sulfonate formation (-SO₃Na at δ = -113 ppm vs. -SO₂F at δ = -118 ppm) .

- Applications : Emulsifiers and ion-exchange resins.

- Comparison : Unlike hydrophobic PFSF, PSVNa is hydrophilic, broadening its use in aqueous systems .

PFMMD-co-PFSA Copolymers

- Synthesis : Free-radical copolymerization of PFSF with perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD) .

- Key Properties : Tunable ionic conductivity (0.1–1.0 S/cm) and gas permeability. Transition temperature decreases with higher sulfonic acid content (120–150°C for PFSF vs. 100–130°C for sulfonated form) .

- Applications : Proton-exchange membranes (PEMs) for fuel cells.

- Comparison: Superior to Nafion® in nanostructure control and high-temperature performance .

Commercial Perfluorosulfonyl Fluoride-Based Polymers

Nafion® (Poly(TFE-co-PFSVE))

- Composition : Copolymer of tetrafluoroethylene (TFE) and perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonyl fluoride (PFSVE) .

- Key Properties : Proton conductivity ~0.1 S/cm at 80°C but prone to dehydration above 100°C .

- Comparison : PFSF-based copolymers (e.g., poly(VDF-co-PFSVE)) exhibit better mechanical stability at high temperatures and lower alcohol permeability than Nafion® .

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Key Application |

|---|---|---|---|---|

| PFSF | C₇F₁₄O₄S | 16090-14-5 | 135 | PEMs, surfactants |

| PSVNa | C₇F₁₄O₄SNa | 128931-18-0 | N/A | Emulsifiers |

| Compound 4 | C₉F₁₈O₆S₂ | N/A | >200 | Crosslinked polymers |

| Nafion® | (C₇F₁₃O₅S·C₂F₄)ₙ | 66796-30-3 | N/A | Fuel cell membranes |

Table 2. Thermal and Conductivity Comparison

| Material | Transition Temperature (°C) | Proton Conductivity (S/cm) |

|---|---|---|

| PFSF (neutral) | 120–150 | N/A |

| PFMMD-co-PFSA (charged) | 100–130 | 0.1–1.0 |

| Nafion® | 80–120 | 0.1 |

生物活性

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (PFMDSF), with the molecular formula C₇F₁₆O₄S, is a fluorinated organic compound known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and implications for health and environmental safety.

PFMDSF is characterized by its high thermal and chemical stability, making it suitable for use in harsh environments. Its structure includes a sulfonyl fluoride group that can undergo hydrolysis to form sulfonic acid functionalities, which are crucial for its reactivity and interaction with biological systems. The compound's unique dioxaoctane backbone contributes to its solubility and behavior in biological contexts.

1. Interaction with Biological Molecules

PFMDSF has been observed to interact with various biomolecules, including enzymes and cell membranes. The hydrolysis of the sulfonyl fluoride group leads to the formation of sulfonic acids that can influence cellular signaling pathways and gene expression. This interaction may affect:

- Cell Membrane Stability : PFMDSF can alter the integrity and function of cell membranes due to its amphiphilic nature, potentially impacting membrane proteins and lipids.

- Enzyme Modulation : The compound may modulate enzyme activity involved in metabolic pathways, leading to changes in cellular metabolism .

2. Cellular Effects

Research indicates that PFMDSF influences several cellular processes:

- Gene Expression : It has been shown to affect gene expression profiles in various cell types, although specific pathways remain under investigation.

- Metabolic Changes : PFMDSF may induce metabolic shifts, which could have implications for cellular health and function.

Toxicological Implications

The biological activity of PFMDSF raises concerns regarding its potential toxicity. Similar perfluorinated compounds have been linked to various health issues, including endocrine disruption and developmental toxicity . Given the structural similarities with other per- and polyfluoroalkyl substances (PFAS), further research is necessary to evaluate the safety profile of PFMDSF.

Case Study 1: Enzyme Interaction

A study investigated the effects of PFMDSF on specific enzyme activities in vitro. Results indicated that at varying concentrations, PFMDSF could enhance or inhibit enzyme functions depending on the cellular context. This highlights the compound's potential as a tool for probing metabolic pathways but also raises questions about its safety at higher concentrations.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇F₁₆O₄S |

| Molecular Weight | 464.13 g/mol |

| Hydrolysis Products | Sulfonic acids |

| Stability | High thermal and chemical |

| Applications | Fluorinated polymers, surfactants |

| Biological Effect | Observation |

|---|---|

| Cell Membrane Interaction | Alters stability |

| Enzyme Modulation | Variable effects on activity |

| Gene Expression | Changes noted in various cells |

Q & A

Q. What are the established synthetic methodologies for preparing Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (PFMMD) in laboratory settings?

The compound is synthesized via liquid-phase free radical polymerization of perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) with other monomers (e.g., vinylidene fluoride, VDF), followed by hydrolysis of the sulfonyl fluoride group to yield ionomers. This two-step process allows precise control over composition and nanostructure, enabling systematic studies of structure-property relationships . Key parameters include monomer feed ratios, reaction temperature, and hydrolysis conditions, which influence ionic conductivity and gas permeability in the final material.

Q. How is the copolymerization of PFMMD with vinylidene fluoride (VDF) optimized to achieve desired polymer properties?

Radical copolymerization of VDF with PFMMD requires careful control of comonomer ratios and reaction conditions (e.g., emulsion or solution processes). Studies show that even low molar percentages (0.2–5.0%) of PFMMD in the copolymer significantly enhance thermal stability and introduce sulfonic acid groups, which improve proton conductivity. Reactivity ratios (e.g., Fineman–Ross and Kelen–Tudos methods) are calculated to predict copolymer composition and optimize monomer feeds .

Q. What characterization techniques are critical for analyzing PFMMD-based ionomers?

Key methods include:

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points and degradation behavior.

- Spectroscopy : NMR and FTIR to confirm chemical structure and sulfonic acid group incorporation.

- Morphology : X-ray diffraction (XRD) and transmission electron microscopy (TEM) to study nanostructure and phase separation.

- Transport Properties : Electrochemical impedance spectroscopy for ionic conductivity and gas permeability measurements .

Q. What are the primary applications of PFMMD in electrochemical devices?

PFMMD is a critical precursor for perfluorosulfonic acid (PFSA) ionomers used in proton-exchange membranes (PEMs) for fuel cells and chlor-alkali electrolysis. Its sulfonyl fluoride groups hydrolyze to sulfonic acid, enabling high proton conductivity and chemical resistance. Copolymers with VDF or tetrafluoroethylene (TFE) are tailored for improved mechanical stability and reduced gas crossover .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations contribute to understanding PFMMD-based ionomer behavior in fuel cell membranes?

MD simulations model the nanophase-segregated structure of PFMMD copolymers, correlating sulfonic acid group distribution with proton transport pathways. Studies integrate quantum mechanical calculations to predict ionomer-water interactions and optimize hydration levels for enhanced conductivity under low humidity .

Q. What challenges arise in reconciling experimental data on PFMMD copolymer reactivity ratios with theoretical predictions?

Discrepancies between experimental and calculated reactivity ratios (e.g., for TFE/PFMMD systems) stem from solvent effects, chain-transfer reactions, and monomer polarity differences. Advanced kinetic modeling, combined with real-time monitoring (e.g., in situ Raman spectroscopy), is used to refine copolymerization mechanisms and improve predictive accuracy .

Q. How can sulfonyl fluoride derivatives of PFMMD be leveraged in biochemical studies?

PFMMD’s sulfonyl fluoride group reacts selectively with tyrosine, lysine, and cysteine residues in proteins, enabling its use as a covalent probe in activity-based protein profiling (ABPP). Computational QSAR models predict bioactivity and guide the design of PFMMD-derived inhibitors, such as anti-MRSA agents, by optimizing electronic and steric properties .

Q. What strategies address the trade-off between ionic conductivity and mechanical strength in PFMMD-based PEMs?

Hybrid membranes incorporating PFMMD copolymers with inorganic fillers (e.g., SiO₂ or TiO₂) or block copolymer architectures mitigate swelling and mechanical degradation. Advanced crosslinking techniques, such as electron-beam irradiation, enhance durability without compromising proton transport .

Q. How does the introduction of PFMMD into terpolymers influence phase behavior and performance?

Terpolymerization with VDF and brominated monomers (e.g., 8-bromo-1H,1H,2H-perfluorooct-1-ene) introduces crosslinkable sites, improving membrane stability. Phase diagrams constructed via small-angle X-ray scattering (SAXS) reveal how sulfonic acid and bromine content drive microphase separation and water uptake .

Q. What are the environmental and regulatory considerations for PFMMD in light of PFOS-related restrictions?

While PFMMD shares structural similarities with regulated perfluoroalkyl substances (PFAS), its shorter chain length and incorporation into high-molecular-weight polymers may reduce bioaccumulation risks. Lifecycle assessments (LCAs) and persistence studies are critical to evaluate its environmental footprint and compliance with evolving PFAS regulations .

Q. Methodological Notes

- Synthesis Optimization : Use controlled radical polymerization techniques (e.g., RAFT) to achieve narrow molecular weight distributions .

- Data Contradictions : Address conflicting transport property data by standardizing testing protocols (e.g., humidity control during conductivity measurements) .

- Computational Tools : Combine density functional theory (DFT) with machine learning to accelerate PFMMD derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。